molecular formula C24H20FNO3 B2898216 (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2034584-17-1

(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2898216
CAS RN: 2034584-17-1
M. Wt: 389.426
InChI Key: FGSRVIHMFZSZOB-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . It also contains a fluorophenoxy group and a xanthenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the azetidine ring, the fluorophenoxy group, and the xanthenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include things like its melting point, boiling point, solubility, and stability. Without specific data, it’s not possible to provide these details for this compound .

Scientific Research Applications

Catalytic Asymmetric Reactions

A study by Wang et al. highlights the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available l-(+)-methionine. This compound was used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. The research suggests that the azetidine ring, similar in structure to the queried compound, serves as a potential chiral unit for asymmetric induction reactions, emphasizing the role of the bulky substituent in controlling enantioselectivities (Wang et al., 2008).

Fluorescence Probes Development

Setsukinai et al. designed and synthesized novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. The probes, based on xanthenone derivatives, demonstrate minimal autoxidation and have potential applications in studying the roles of hROS in various biological and chemical processes (Setsukinai et al., 2003).

Synthesis of Fluorophores

Woydziak et al. presented a method for synthesizing fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions. This approach, using hexafluorobenzophenone as a precursor, provides access to fluorinated benzophenones, xanthones, and other derivatives. The resulting compounds exhibit tunable absorption and emission spectra, highlighting their utility in developing novel fluorinated fluorophores with enhanced photostability and spectroscopic properties (Woydziak et al., 2012).

Antimycobacterial Agents

Ali and Yar synthesized novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives, evaluating their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One of the derivatives showed significant antimycobacterial activity, suggesting the potential of such compounds in developing new treatments for tuberculosis (Ali & Yar, 2007).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Without specific data, it’s not possible to provide these details for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in the development of new materials or drugs .

properties

IUPAC Name

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO3/c25-17-9-11-18(12-10-17)28-15-16-13-26(14-16)24(27)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,16,23H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSRVIHMFZSZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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